molecular formula C14H11NO B3346007 1H-Benz[f]indole, 1-acetyl- CAS No. 113311-40-3

1H-Benz[f]indole, 1-acetyl-

Cat. No.: B3346007
CAS No.: 113311-40-3
M. Wt: 209.24 g/mol
InChI Key: SYDZIQNZNZYLKS-UHFFFAOYSA-N
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Description

1H-Benz[f]indole, 1-acetyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry. The compound 1H-Benz[f]indole, 1-acetyl- features an indole core with an acetyl group attached, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benz[f]indole, 1-acetyl- can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[f]indole, 1-acetyl- undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed:

    Nitration: Nitro derivatives of 1H-Benz[f]indole, 1-acetyl-.

    Oxidation: Oxidized forms such as carboxylic acids or aldehydes.

    Reduction: Reduced forms such as alcohols or amines.

Scientific Research Applications

1H-Benz[f]indole, 1-acetyl- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive nature.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1H-Benz[f]indole, 1-acetyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The acetyl group may enhance its binding affinity or alter its metabolic stability, contributing to its overall biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with significant biological activities.

    1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.

    5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.

Uniqueness: 1H-Benz[f]indole, 1-acetyl- stands out due to its specific acetyl group, which can modify its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzo[f]indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDZIQNZNZYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549309
Record name 1-(1H-Benzo[f]indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113311-40-3
Record name 1-(1H-Benzo[f]indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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